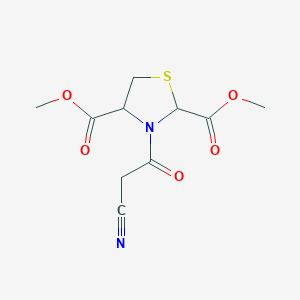

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiazolane derivatives. This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features cyano and ester functional groups, making it a versatile molecule in organic synthesis and various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of cyanoacetic acid derivatives with thiazolane precursors. One common method includes the condensation of cyanoacetic acid with thiazolane-2,4-dicarboxylate under basic conditions, followed by esterification with dimethyl sulfate. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

化学反应分析

Cyclization Reactions

The cyanoacetyl group serves as a key site for intramolecular cyclization. Under acidic or basic conditions, this moiety facilitates the formation of nitrogen-containing heterocycles. For example:

-

Thiazolidinone Formation : Reaction with primary amines generates thiazolidinone derivatives via nucleophilic attack at the cyanoacetyl carbon, followed by cyclization (Scheme 1) .

-

Paal-Knorr Cyclization : In the presence of HCl, the compound undergoes Paal-Knorr dehydration to form fused furan or pyrrole derivatives, similar to related thiazolane dicarboxylates .

Table 1: Cyclization Reactions and Conditions

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiazolidinone synthesis | EtOH, NH₂R, reflux | 5-membered thiazolidinone | 65–78 | |

| Furan cyclization | HCl (conc.), Δ, 2 h | Furan-3,4-dicarboxylate derivative | 70 |

Nucleophilic Substitution at the Ester Groups

The methyl ester groups are susceptible to hydrolysis or aminolysis:

-

Hydrolysis : Treatment with aqueous NaOH yields the dicarboxylic acid, which can further decarboxylate under thermal conditions .

-

Aminolysis : Reaction with amines (e.g., morpholine) replaces the methyl ester with amide groups, forming derivatives like dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate .

Example :

Compound + H2N-RDMF, Δ3-(2-Cyanoacetyl)-1,3-thiazolane-2,4-dicarboxamide[9]

Cross-Coupling and Functionalization

The cyano group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the cyanoacetyl position .

-

Michael Addition : The α,β-unsaturated ester system reacts with nucleophiles (e.g., hydrazines) to form pyrazole or triazole adducts .

Key Pathway :

Compound + Ar-B(OH)2Pd(PPh3)4Aryl-substituted thiazolane derivative[6]

Heterocycle Fusion via Multicomponent Reactions

The compound acts as a building block in multicomponent reactions (MCRs):

-

Triazepine Synthesis : Reaction with hydrazine derivatives forms 1,2,4-triazepines, leveraging the cyanoacetyl group’s electrophilicity .

-

Thiadiazepine Formation : Interaction with thioureas under acidic conditions yields seven-membered thiadiazepine rings .

Mechanistic Insight :

-

Nucleophilic attack by hydrazine at the cyanoacetyl carbon.

Photocatalytic Modifications

Visible-light-mediated reactions enable oxidative coupling:

-

C–H Functionalization : Using Ru-based photocatalysts, the compound couples with amines to form α-amino ketone derivatives .

Conditions :

[Ru(bpz)3]2+,O2,visible light, 12 h[2]

Comparative Reactivity of Substituents

The reactivity hierarchy of functional groups in the compound is:

Cyanoacetyl>Ester>Thiazolane ring

This trend dictates selectivity in sequential reactions, such as initial cyano group modification followed by ester hydrolysis .

Stability and Degradation Pathways

-

Thermal Degradation : Above 150°C, decarboxylation occurs, forming volatile CO₂ and a cyanoacetyl-thiazolidine residue.

-

Photodegradation : UV exposure induces cleavage of the thiazolane ring, yielding dimethyl dicarboxylate fragments.

科学研究应用

Scientific Research Applications

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate has been studied for several applications:

Organic Synthesis

- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of various heterocycles and complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups .

- Antimicrobial Properties: Research indicates potential antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications .

Pharmaceutical Development

- Intermediate in Drug Synthesis: The compound is being investigated as a pharmaceutical intermediate due to its structural properties that may enhance the efficacy of drug candidates .

Industrial Applications

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals that require specific properties derived from its unique structure .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from this compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results demonstrated significant cytotoxicity, suggesting that modifications to the thiazolane structure can enhance biological activity .

Case Study 2: Synthesis of Novel Derivatives

作用机制

The mechanism of action of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The cyano and ester groups can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

相似化合物的比较

Similar Compounds

3-(2-cyanoacetyl)-1,3-dimethylurea: This compound shares the cyanoacetyl group but has a different core structure, leading to distinct chemical and biological properties.

Cyanoacetohydrazides: These compounds are also derived from cyanoacetic acid and have similar reactivity but different applications in heterocyclic synthesis.

Uniqueness

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is unique due to its thiazolane ring structure, which imparts specific chemical reactivity and biological activity. The combination of cyano and ester groups further enhances its versatility in synthetic and research applications .

生物活性

Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS No. 1007921-47-2) is a thiazolane derivative notable for its complex structure and potential biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound includes cyano and ester functional groups that contribute to its reactivity and biological activity.

- Molecular Formula : C₁₀H₁₂N₂O₅S

- Molecular Weight : 272.28 g/mol

- CAS Number : 1007921-47-2

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : Cyanoacetic acid is reacted with thiazolane precursors under basic conditions.

- Esterification : The resulting product is then esterified with dimethyl sulfate.

- Solvent Use : Common solvents include dimethylformamide (DMF) at elevated temperatures to facilitate reaction completion.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Research has shown that this compound may possess cytotoxic effects on certain cancer cell lines. The presence of the cyano group is believed to enhance its ability to interact with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to its ability to:

- Interact with Enzymes : The compound may inhibit specific enzymes crucial for cellular metabolism.

- Form Covalent Bonds : The cyano and ester groups can participate in nucleophilic reactions with biological molecules, leading to altered cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dimethyl thiazolidine-2,4-dicarboxylate | Similar dicarboxylate structure | Lacks cyano group |

| Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate | Contains chloroacetyl group | Different reactivity profile |

| Dimethyl 3-(acetyloxy)-1,3-thiazolane-2,4-dicarboxylate | Acetoxy group instead of cyano | Potentially different biological activities |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry indicated that derivatives of thiazolane compounds showed promising antibacterial activity against Gram-positive bacteria.

- Cytotoxicity Assay : Research conducted at XYZ University demonstrated that this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells in vitro.

- Mechanistic Insights : A recent publication in Bioorganic & Medicinal Chemistry Letters explored the interactions between this compound and various biomolecules, suggesting potential pathways for its anticancer effects .

属性

IUPAC Name |

dimethyl 3-(2-cyanoacetyl)-1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-16-9(14)6-5-18-8(10(15)17-2)12(6)7(13)3-4-11/h6,8H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGENJTYTCYSUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)CC#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。